molecular formula C3H5Br2Cl B165209 Fumazone CAS No. 96-12-8

Fumazone

Cat. No.: B165209
CAS No.: 96-12-8
M. Wt: 236.33 g/mol
InChI Key: WBEJYOJJBDISQU-UHFFFAOYSA-N
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Description

Fumazone (synonyms: dibromochloropropane, DBCP) is a halogenated hydrocarbon with the chemical formula C₃H₅Br₂Cl and CAS Registry Number 96-12-8 . Historically used as a soil fumigant and nematicide in banana plantations, it gained notoriety for its severe health and environmental impacts. Exposure to this compound is linked to reproductive disorders (e.g., testicular atrophy, sterility), renal and pulmonary lesions, and carcinogenicity .

Preparation Methods

Historical Synthesis Methods

The earliest documented synthesis of Fumazone traces back to Darmstädter’s work in 1869, which laid the foundation for subsequent industrial production . This method involved the bromination of allyl chloride (3-chloropropene) in a controlled liquid-phase reaction. The process is summarized as follows:

CH2=CHCH2Cl+2 Br2CH2BrCHBrCH2Cl+2 HBr\text{CH}2=\text{CH}-\text{CH}2\text{Cl} + 2\ \text{Br}2 \rightarrow \text{CH}2\text{Br}-\text{CHBr}-\text{CH}_2\text{Cl} + 2\ \text{HBr}

Key parameters for this reaction included:

  • Temperature : Maintained between 0–5°C to prevent thermal decomposition.

  • Solvent : Dichloromethane or carbon tetrachloride to enhance bromine solubility.

  • Stoichiometry : A 2:1 molar ratio of bromine to allyl chloride ensured complete di-substitution .

Despite its historical significance, this method faced challenges such as low yields (~45%) due to competing side reactions, including the formation of 1,2,3-tribromopropane .

Industrial-Scale Production

Commercial production of this compound began in 1955, driven by its efficacy as a soil fumigant. The industrial process optimized Darmstädter’s approach by introducing continuous-flow reactors and catalytic additives .

Reaction Mechanism and Conditions

The industrial synthesis employs a two-step halogenation sequence:

  • Chlorination : Allyl chloride is synthesized via chlorination of propene.

  • Bromination : Liquid-phase bromination using excess bromine under inert conditions.

Table 1: Industrial Synthesis Parameters

ParameterValue/RangePurpose
Temperature20–25°CMinimize side reactions
PressureAtmosphericFacilitate bromine dispersion
CatalystIron(III) bromideAccelerate electrophilic addition
Reaction Time4–6 hoursEnsure complete bromination
Yield78–82%Post-distillation purity ≥98%

This method achieved higher efficiency by recycling unreacted bromine and employing fractional distillation to isolate DBCP from byproducts .

Modern Advancements in Synthesis

Recent innovations focus on automation and process intensification. For instance, MIT researchers developed a continuous-flow system that integrates real-time analytics to optimize bromination kinetics . This system reduces reaction times to 30–50 minutes while maintaining yields above 85% . Key features include:

  • Microreactors : Enhance heat and mass transfer.

  • In-line GC/MS : Monitors intermediate formation to adjust bromine feed rates dynamically .

Purification and Quality Control

Crude this compound requires rigorous purification to meet agricultural-grade standards. Industrial protocols utilize:

  • Vacuum Distillation : Boiling point of 196°C at atmospheric pressure, reduced to 78°C at 16 mmHg .

  • Solvent Extraction : Hexane washes remove residual bromine and allyl chloride .

Table 2: Physicochemical Properties of Purified this compound

PropertyValueMethod
Molecular Weight236.33 g/molMass spectrometry
Density (20°C)2.093 g/cm³Pycnometry
Refractive Index1.553Abbe refractometer
Vapor Pressure (21°C)0.8 mmHgManometric analysis

Quality control assays, such as gas chromatography with electron capture detection (GC-ECD), ensure compliance with regulatory limits for impurities (<0.1% tribromopropane) .

Chemical Reactions Analysis

Types of Reactions: Fumazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Agricultural Applications

Fumazone was primarily used as a nematicide to control root-knot nematodes in crops, particularly bananas. Its effectiveness in targeting these pests made it a popular choice among farmers in tropical regions. The following table summarizes the key agricultural applications of this compound:

Application Description Crops Affected
NematicideControls root-knot nematodes and other soil-borne pestsBananas, tomatoes
Soil FumigationUsed to treat soil before planting to eliminate pestsVarious crops
Post-planting TreatmentApplied to established crops to manage pest populationsBananas

Health Impacts and Case Studies

The use of this compound has been linked to significant health concerns, particularly regarding male infertility. Numerous case studies have documented the adverse effects experienced by agricultural workers exposed to DBCP. Below are some notable findings:

  • Case Study: Banana Workers in Latin America
    Thousands of banana workers in Panama and Nicaragua reported infertility issues attributed to exposure to DBCP during the 1970s. Legal actions have been taken against companies like Chiquita for their role in exposing workers without adequate protective gear .
  • Toxicological Studies
    Research has shown that exposure to DBCP can lead to reproductive toxicity, including reduced sperm counts and abnormal sperm morphology. A study indicated that exposure levels as low as 10 ppm resulted in significant testicular weight loss in rats, highlighting the compound's potential dangers .

Regulatory and Legal Context

The regulatory landscape surrounding this compound has evolved due to its health impacts. The U.S. Environmental Protection Agency (EPA) banned the use of DBCP in the late 1970s after evidence emerged linking it to infertility and other health issues. Legal cases have sought compensation for affected workers, leading to settlements amounting to millions of dollars for those impacted by DBCP exposure .

Summary of Findings

This compound's applications as a pesticide have had significant implications for agriculture and public health. While it effectively controlled pests, the associated health risks have led to its ban and ongoing legal battles for compensation among affected workers.

Mechanism of Action

Fumazone exerts its nematicidal effects by interfering with the cellular processes of nematodes. It is believed to disrupt the normal functioning of cell membranes and enzymes, leading to the death of the nematodes. The compound targets the nervous system of the nematodes, causing paralysis and eventual death .

Comparison with Similar Compounds

Fumazone is compared below with two functionally similar compounds: carbofuran (a carbamate insecticide) and fosthiazate (an organophosphate nematicide). While structurally distinct, these compounds share overlapping agricultural applications and toxicological concerns.

Table 1: Comparative Overview of this compound, Carbofuran, and Fosthiazate

Parameter This compound (DBCP) Carbofuran Fosthiazate
Chemical Class Halogenated hydrocarbon Carbamate Organophosphate
Molecular Weight 236.3 g/mol 221.26 g/mol 283.4 g/mol
Primary Use Soil fumigant/nematicide Insecticide/nematicide Nematicide
Toxicity Profile Reproductive toxicity, organ damage, carcinogen Neurotoxicity (acetylcholinesterase inhibition), avian toxicity Cholinesterase inhibition, acute mammalian toxicity
Environmental Fate High persistence in groundwater High water solubility, runoff risks Moderate persistence, soil adsorption
Regulatory Status Banned (Stockholm Convention) Restricted in many countries Approved with usage restrictions

Structural and Functional Similarities

  • Halogenated Hydrocarbons vs. Carbamates/Organophosphates: this compound’s bromine and chlorine atoms contribute to its high molecular weight and environmental persistence, contrasting with carbofuran’s carbamate group (C=O(NH)) and fosthiazate’s phosphate ester backbone . Despite structural differences, all three disrupt critical biological processes: DBCP damages DNA and reproductive cells, while carbofuran and fosthiazate inhibit acetylcholinesterase, causing neurotoxicity .
  • Application Context :
    this compound and fosthiazate are both nematicides, but DBCP’s broad-spectrum soil fumigation contrasts with fosthiazate’s targeted application. Carbofuran’s dual role as an insecticide and nematicide highlights functional overlap but distinct modes of action .

Toxicological and Environmental Contrasts

  • Human Health Risks: this compound’s chronic toxicity (e.g., sterility in banana plantation workers ) differs from carbofuran’s acute neurotoxicity and fosthiazate’s cholinesterase inhibition. DBCP’s carcinogenicity (Class B2 per EPA) further distinguishes its risk profile .
  • Ecological Impact: While this compound contaminates groundwater due to low biodegradability, carbofuran’s high solubility makes it prone to runoff, threatening aquatic ecosystems. Fosthiazate’s moderate soil adsorption reduces leaching but poses risks to non-target soil organisms .

Regulatory and Usage Trends

  • This compound’s near-global ban contrasts with carbofuran’s restricted use (e.g., phased out in the EU) and fosthiazate’s conditional approval. Regulatory decisions reflect this compound’s irreversible health effects versus carbofuran’s manageable acute toxicity and fosthiazate’s narrower exposure pathways .

Biological Activity

Fumazone, a pesticide primarily composed of dibromochloropropane (DBCP), has garnered significant attention due to its reported adverse biological effects, particularly concerning male reproductive health. This article synthesizes existing research on the biological activity of this compound, highlighting its toxicological profile, case studies, and relevant findings from diverse sources.

This compound is an organochlorine compound that functions as a soil fumigant and nematocide. Its chemical structure allows it to penetrate biological membranes, leading to various toxicological effects. The primary mechanism of action is believed to involve disruption of endocrine functions, particularly affecting reproductive hormones.

Toxicological Profile

The toxicological effects of this compound have been extensively studied in animal models. Key findings include:

  • Reproductive Toxicity : Studies on rats and rabbits have demonstrated significant reproductive impairments, including reduced sperm counts and motility, as well as testicular atrophy. A notable study indicated that high-dose exposure led to a 55% reduction in testicular weight compared to controls .
  • Endocrine Disruption : Research has shown that exposure to DBCP can alter levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are critical for normal reproductive function. For instance, elevated FSH levels were observed in high-dose rabbits, indicating impaired spermatogenesis .

Case Studies

Several case studies highlight the real-world implications of this compound exposure among agricultural workers:

  • Banana Workers in Nicaragua : A landmark case involved over 150 Nicaraguan banana workers who reported infertility linked to DBCP exposure while working on plantations from the 1970s to 1982. Legal proceedings revealed that these workers suffered significant reproductive health issues, leading to multi-million dollar lawsuits against Dow Chemical and other manufacturers .
  • Panama's Banana Plantations : Similar claims emerged from Panama, where former banana workers reported sterility attributed to this compound use without adequate protective measures. The lack of safety equipment during pesticide application significantly contributed to their health issues .

Summary of Research Findings

A comprehensive review of the literature reveals several critical biological activities associated with this compound:

Biological Activity Effect Study Reference
Reproductive ToxicitySignificant reduction in sperm count and motility
Endocrine DisruptionAltered levels of FSH and LH
Testicular AtrophyUp to 55% reduction in testicular weight
Legal ImplicationsMulti-million dollar lawsuits for infertility claims

Properties

IUPAC Name

1,2-dibromo-3-chloropropane
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InChI

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2
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InChI Key

WBEJYOJJBDISQU-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)Cl
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Molecular Formula

C3H5Br2Cl
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DSSTOX Substance ID

DTXSID3020413
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Molecular Weight

236.33 g/mol
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Physical Description

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F
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Flash Point

170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1%
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Density

2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05
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Vapor Density

2.09 at 14 °C, Relative vapor density (air = 1): 8.16
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Vapor Pressure

0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg
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Impurities

Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer.
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Color/Form

Colorless liquid when pure

CAS No.

96-12-8, 67708-83-2
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Melting Point

43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F
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